![molecular formula C10H17NO2 B1597059 Methyl 2-isocyanooctanoate CAS No. 730964-71-3](/img/structure/B1597059.png)
Methyl 2-isocyanooctanoate
Overview
Description
“Methyl 2-isocyanooctanoate” is a chemical compound with the molecular formula C10H17NO2 . It is also known by its synonyms “2-ISOCYANOOCTANOIC ACID METHYL ESTER” and "METHYL-2-ISOCYANOOCTANOATE" .
Synthesis Analysis
The synthesis of isocyanates, such as “Methyl 2-isocyanooctanoate”, can be achieved through various methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of “Methyl 2-isocyanooctanoate” consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES string CCCCCCC(C(=O)OC)N#C
.
Chemical Reactions Analysis
Isocyanates, including “Methyl 2-isocyanooctanoate”, can undergo various chemical reactions. One significant reaction is with water, forming carbamate or imidic acid . This reaction involves hydrolysis across both the N-C and C-O bonds of the isocyanate .
Scientific Research Applications
Applications in Organic Synthesis
Isocyanates, including compounds structurally related to Methyl 2-isocyanooctanoate, are pivotal in organic chemistry, particularly in the synthesis of polyurethanes, ureas, and carbamates. Their reactivity with alcohols to form urethanes and with amines to produce urea derivatives underpins their versatility in creating polymers, coatings, adhesives, and elastomers. For example, studies have explored the synthesis of enantiopure compounds and complex molecular architectures utilizing isocyanate functionalities, showcasing the role of isocyanates in medicinal chemistry and drug design (Basu Baul et al., 2009).
Polymer Science and Materials Engineering
In polymer science, isocyanates contribute to the development of materials with tailored properties, such as improved mechanical strength, chemical resistance, and thermal stability. The use of isocyanate compounds in producing polyurethane foams, which are utilized in various applications from insulation materials to automotive parts, is well-documented. The research extends to exploring bio-based polyols for eco-friendly polyurethane production, potentially involving methyl esters and isocyanates derived from renewable sources.
Environmental and Safety Studies
Research on the environmental and safety aspects of isocyanate use, including toxicology and exposure risk assessments, informs best practices in handling and industrial application. Studies on the noxious effects of isocyanates and strategies to mitigate their impact on health and the environment are crucial (Bessac et al., 2009). Understanding the mechanisms of irritation and toxicity helps in developing safer isocyanate-based products and processes.
Future Directions
properties
IUPAC Name |
methyl 2-isocyanooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9H,4-8H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIXWGJZEMHORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374795 | |
Record name | Methyl 2-isocyanooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
730964-71-3 | |
Record name | Methyl 2-isocyanooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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